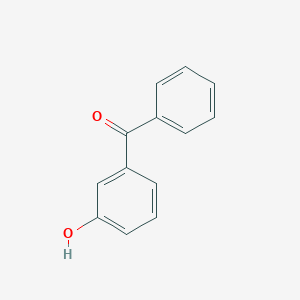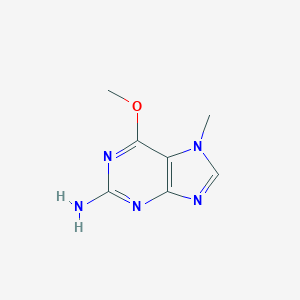
Ethyl 4,4,4-trideuteriobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4,4-trideuteriobutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H12O2, and it has a molecular weight of 119.18 g/mol. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Méthodes De Préparation
The synthesis of Ethyl 4,4,4-trideuteriobutanoate typically involves the esterification of 4,4,4-trideuteriobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 4,4,4-trideuteriobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4,4-trideuteriobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 4,4,4-trideuteriobutanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, forming different derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 4,4,4-trideuteriobutanoate is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a precursor in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and kinetic isotope effect experiments.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: This compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of specialty chemicals and materials that require isotopic labeling for quality control and analysis.
Mécanisme D'action
The mechanism of action of Ethyl 4,4,4-trideuteriobutanoate involves its incorporation into chemical reactions where the deuterium atoms can influence reaction rates and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction kinetics. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can slow down metabolic degradation, leading to longer-lasting effects .
Comparaison Avec Des Composés Similaires
Ethyl 4,4,4-trideuteriobutanoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobutyrate: This compound contains fluorine atoms instead of deuterium and is used in different types of chemical reactions and applications.
Ethyl 4,4,4-trichlorobutyrate: Similar to the trifluoro compound, this contains chlorine atoms and has distinct reactivity and applications.
Ethyl 4,4,4-trideuteriobutyrate: Another deuterated compound with similar applications but different structural properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations.
Propriétés
IUPAC Name |
ethyl 4,4,4-trideuteriobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)








![(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester](/img/structure/B44178.png)


